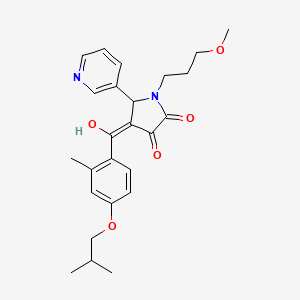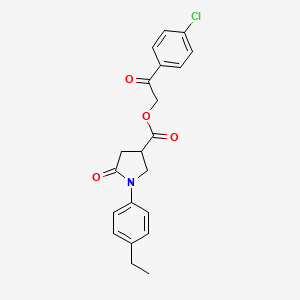![molecular formula C19H22N4O5S B3986913 N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B3986913.png)
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Vue d'ensemble
Description
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide, commonly known as DNPSB, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNPSB is a small molecule that has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of DNPSB is not fully understood, but it is believed to act through multiple pathways. DNPSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. DNPSB has also been shown to inhibit the activity of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes, including acid-base balance and ion transport.
Biochemical and Physiological Effects:
DNPSB has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. DNPSB has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and improve cognitive function in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DNPSB has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, DNPSB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DNPSB, including its potential therapeutic applications in various diseases, its mechanism of action, and its toxicity profile. Future studies can also focus on the development of more potent and selective DNPSB analogs and the optimization of DNPSB synthesis methods. Overall, DNPSB has significant potential for therapeutic applications, and further research is needed to fully understand its biological activities and potential clinical applications.
Applications De Recherche Scientifique
DNPSB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DNPSB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that DNPSB can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, DNPSB has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-20(2)29(27,28)18-9-3-15(4-10-18)19(24)22-13-11-21(12-14-22)16-5-7-17(8-6-16)23(25)26/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRYIPQNLCQCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(dimethylamino)ethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone hydrochloride](/img/structure/B3986831.png)
![1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986840.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3986842.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B3986849.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B3986854.png)
![2-[4-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B3986861.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3986867.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3986871.png)
![1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B3986883.png)
![N-(4,6-dimethylpyridin-2-yl)-3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3986889.png)


![4-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidin-4-ol](/img/structure/B3986926.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986931.png)